molecular formula C6H4Cl2FN B1585327 4,5-Dichloro-2-fluoroaniline CAS No. 2729-36-4

4,5-Dichloro-2-fluoroaniline

Cat. No. B1585327
Key on ui cas rn: 2729-36-4
M. Wt: 180 g/mol
InChI Key: FHJVHVKVTUTGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741320B2

Procedure details

In a 500 mL round-bottom flask, a portion of glacial acetic acid (30 mL) is saturated for 30 minutes with a current of gaseous sulphur dioxide. To the resulting solution there is added a solution of cupric chloride (1.5 g) in water (10 mL) (suspension A). 4,5-Dichloro-2-fluoroaniline (5 g) is dissolved in a mixture of glacial acetic acid (30 mL) and concentrated hydrochloric acid (15 mL). The resulting solution is cooled to −5° C. on a bath of ice and salt. A solution of sodium nitrite (2.5 g) in water (10 mL) is then added dropwise with constant stirring. The resulting mixture is slowly added to suspension A and is stirred on an ice bath for 15 minutes. The mixture is then poured into a mixture of water (200 mL) and ether (200 mL). The ethereal phase is separated off and washed with water (100 mL). The organic phase is concentrated to dryness by distillation under reduced pressure and the residue is re-dissolved in dioxane (25 mL). The solution is poured slowly, whilst stirring, into a mixture of concentrated ammonia (25 mL) and water (10 mL) cooled on an ice bath. After 30 minutes, the solution is evaporated to dryness by distillation under reduced pressure and the residue obtained is dissolved in methanol. The methanolic solution is treated with absorbent carbon and filtered and the filtrate is evaporated to dryness. The residue is recrystallised from a methanol/water mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cupric chloride
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
2.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[Cl:4][C:5]1[C:11]([Cl:12])=[CH:10][C:8](N)=[C:7]([F:13])[CH:6]=1.[N:14]([O-])=O.[Na+].CCOCC>O.C(O)(=O)C.Cl.CO>[Cl:4][C:5]1[C:11]([Cl:12])=[CH:10][C:8]([S:1]([NH2:14])(=[O:3])=[O:2])=[C:7]([F:13])[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
cupric chloride
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1Cl)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Seven
Name
Quantity
2.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
is stirred on an ice bath for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting mixture is slowly added to suspension A and
CUSTOM
Type
CUSTOM
Details
The ethereal phase is separated off
WASH
Type
WASH
Details
washed with water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to dryness by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is re-dissolved in dioxane (25 mL)
ADDITION
Type
ADDITION
Details
The solution is poured slowly
STIRRING
Type
STIRRING
Details
whilst stirring, into a mixture of concentrated ammonia (25 mL) and water (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
ADDITION
Type
ADDITION
Details
The methanolic solution is treated with absorbent carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from a methanol/water mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC1=CC(=C(C=C1Cl)S(=O)(=O)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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